molecular formula C15H21NO4S B1384791 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 936497-88-0

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B1384791
CAS No.: 936497-88-0
M. Wt: 311.4 g/mol
InChI Key: BUQRXXUURJECEF-UHFFFAOYSA-N
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Description

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound belonging to the thieno[2,3-c]pyridine family This compound is characterized by its unique bicyclic structure, which includes a thieno ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester. This intermediate undergoes electrophilic iodination at the 5-position, followed by cross-coupling reactions to introduce the tert-butyl and ethyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis. This mechanism highlights its potential as an effective anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate stands out due to its specific combination of tert-butyl and ethyl groups, along with two carboxylate groups. These features contribute to its unique chemical properties, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-8-16(7-6-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRXXUURJECEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650650
Record name 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-88-0
Record name 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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